molecular formula C26H29F2N3O2 B10792261 3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

Cat. No.: B10792261
M. Wt: 453.5 g/mol
InChI Key: PYLFJHQGWYOKKB-UHFFFAOYSA-N
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Description

3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a unique combination of cyclobutyl, indole, and chromane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The chromane moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chromane moiety may also contribute to the compound’s activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is unique due to its combination of cyclobutyl, indole, and chromane moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .

Properties

Molecular Formula

C26H29F2N3O2

Molecular Weight

453.5 g/mol

IUPAC Name

3-[cyclobutyl-[4-(7-fluoroindol-1-yl)butyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C26H29F2N3O2/c27-22-8-3-5-17-11-14-30(24(17)22)12-1-2-13-31(18-6-4-7-18)19-15-21-20(26(29)32)9-10-23(28)25(21)33-16-19/h3,5,8-11,14,18-19H,1-2,4,6-7,12-13,15-16H2,(H2,29,32)

InChI Key

PYLFJHQGWYOKKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N(CCCCN2C=CC3=C2C(=CC=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N

Origin of Product

United States

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